molecular formula C17H13N3O3 B14210746 6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one CAS No. 825611-41-4

6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14210746
CAS No.: 825611-41-4
M. Wt: 307.30 g/mol
InChI Key: ABJOCARVYBGUQX-UHFFFAOYSA-N
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Description

6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a pyrazole ring, and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the cyclization of the pyrazole derivative with cyclohexadienone under acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(4-Nitrophenyl)ethenyl]phenyl}aminoethanol
  • **2,6-Distyrylpyridine derivatives

Uniqueness

6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one is unique due to its combination of a nitrophenyl group, a pyrazole ring, and a cyclohexadienone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

825611-41-4

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

2-[5-[2-(4-nitrophenyl)ethenyl]-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C17H13N3O3/c21-17-4-2-1-3-15(17)16-11-13(18-19-16)8-5-12-6-9-14(10-7-12)20(22)23/h1-11,21H,(H,18,19)

InChI Key

ABJOCARVYBGUQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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